molecular formula C9H7ClO2 B2445054 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 82060-93-3

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B2445054
CAS No.: 82060-93-3
M. Wt: 182.6
InChI Key: ILSYFMFNLHYKGZ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.61 g/mol . . This compound is characterized by the presence of a chloro group at the 5-position and an aldehyde group at the 7-position of the benzofuran ring.

Scientific Research Applications

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde has several scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, such as 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways. Specific interactions of this compound with enzymes or proteins have not been reported yet.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not currently known. Benzofuran compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

5-Chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSYFMFNLHYKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82060-93-3
Record name 5-chloro-2,3-dihydro-1-benzo[b]furan-7-carbaldehyde
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